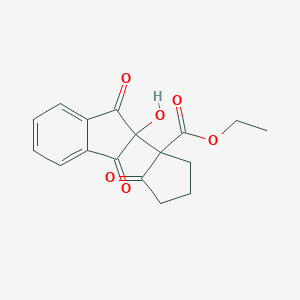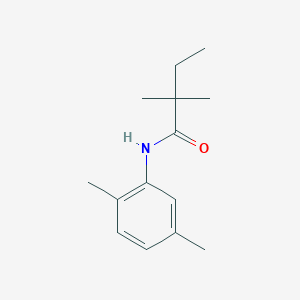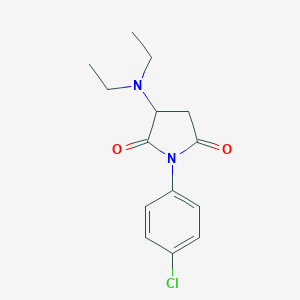
3-(4-Chlorophenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. It is also known as CPP or 4-chloro-3-hydroxypyrazole. CPP has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in various fields. In pharmaceuticals, CPP has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agrochemicals, CPP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, CPP has been investigated for its potential applications in organic electronics, such as organic field-effect transistors.
Mécanisme D'action
The mechanism of action of CPP is not fully understood, but it is believed to act on various targets in the body. In pharmaceuticals, CPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In agrochemicals, CPP has been shown to inhibit the activity of various enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects in the body. In pharmaceuticals, CPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. In agrochemicals, CPP has been shown to inhibit plant growth and development, leading to herbicidal and fungicidal effects. In materials science, CPP has been investigated for its electronic properties, such as its ability to conduct electricity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP in lab experiments include its low toxicity, high purity, and availability. However, the limitations of using CPP include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on CPP. In pharmaceuticals, further studies are needed to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders. In agrochemicals, further studies are needed to investigate its potential as a crop protection agent. In materials science, further studies are needed to investigate its potential applications in organic electronics. Additionally, further studies are needed to investigate the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPP in these fields.
Méthodes De Synthèse
CPP can be synthesized using various methods, including the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
Propriétés
Nom du produit |
3-(4-Chlorophenyl)-1H-pyrazol-5-ol |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
Clé InChI |
XZMSVZSBWKIRSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)








![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)
